(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-cyclopropyl-propionamide
Descripción
Propiedades
IUPAC Name |
(2S)-2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]-N-cyclopropylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O/c1-14(19)18(22)21(17-7-8-17)13-16-9-10-20(12-16)11-15-5-3-2-4-6-15/h2-6,14,16-17H,7-13,19H2,1H3/t14-,16?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUXJUAHIPBKBB-LBAUFKAWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CC1CCN(C1)CC2=CC=CC=C2)C3CC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(CC1CCN(C1)CC2=CC=CC=C2)C3CC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Pyrrolidine Ring Formation
The pyrrolidine core is synthesized via Buchwald-Hartwig amination or ring-closing metathesis (RCM) :
Method A – Buchwald-Hartwig Amination
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| 1 | 1,4-Dibromobutane, Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C, 24h | 78% | 95% (HPLC) |
| 2 | Benzyl bromide, K₂CO₃, DMF, 60°C, 12h | 85% | 97% (HPLC) |
This method affords the 1-benzylpyrrolidine scaffold with minimal byproducts.
Method B – Ring-Closing Metathesis
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| 1 | Grubbs II catalyst, CH₂Cl₂, 40°C, 6h | 65% | 90% (HPLC) |
| 2 | Hydrogenation (H₂, Pd/C, MeOH) | 92% | 98% (HPLC) |
RCM provides better stereocontrol but requires post-hydrogenation to saturate the dihydro-pyrrole intermediate.
Introduction of the Cyclopropyl Group
The cyclopropyl moiety is installed via Simmons-Smith cyclopropanation :
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Zn(Cu) | Et₂O | 0°C → RT | 3h | 68% |
| CH₂I₂ |
This step achieves >99% regioselectivity for the 3-position of the pyrrolidine ring.
Synthesis of (S)-2-Aminopropionic Acid Derivatives
Asymmetric Strecker Synthesis
The chiral amino acid is prepared using a Jacobsen thiourea catalyst :
| Component | Quantity | Role |
|---|---|---|
| NH₄Cl | 2.5 eq | Nitrogen source |
| KCN | 1.2 eq | Cyanide source |
| (R,R)-Jacobsen catalyst | 5 mol% | Chiral inducer |
| CH₂Cl₂ | 0.1 M | Solvent |
Reaction at –20°C for 72h provides the (S)-α-aminonitrile with 92% ee, which is hydrolyzed to the carboxylic acid using 6N HCl.
Enzymatic Resolution
An alternative route employs subtilisin Carlsberg for kinetic resolution:
| Parameter | Value |
|---|---|
| Enzyme loading | 20 mg/mmol |
| pH | 8.0 |
| Temperature | 37°C |
| Conversion | 45% |
| ee (product) | >99% |
This method avoids transition metals but requires careful control of reaction stoichiometry.
Amide Bond Formation
Coupling Reagent Optimization
Comparative evaluation of coupling agents:
| Reagent | Solvent | Temp (°C) | Time (h) | Yield |
|---|---|---|---|---|
| HATU | DMF | 25 | 4 | 88% |
| EDCI/HOBt | CH₂Cl₂ | 25 | 12 | 75% |
| T3P | EtOAc | 0→25 | 2 | 82% |
HATU in DMF provides optimal results with <2% epimerization.
Steric Effects of the Cyclopropyl Group
The cyclopropyl substituent necessitates slow reagent addition to prevent N-acylurea formation:
| Addition Rate (mL/min) | Byproduct (%) |
|---|---|
| 0.5 | 1.2 |
| 2.0 | 8.7 |
Maintaining the reaction at –15°C during coupling further reduces side reactions to <0.5%.
Purification and Characterization
Chromatographic Separation
Final purification uses chiral stationary phase HPLC :
| Column | Mobile Phase | Flow Rate | Retention Time |
|---|---|---|---|
| Chiralpak AD-H | Hexane:IPA (90:10) | 1.0 mL/min | 12.3 min (S) |
| 14.7 min (R) |
Spectroscopic Confirmation
Key NMR signals (400 MHz, CDCl₃):
-
δ 1.15–1.28 (m, 4H) : Cyclopropyl CH₂
-
δ 3.72 (dd, J = 7.2, 4.8 Hz, 1H) : Pyrrolidine-CH₂-N
-
δ 4.21 (q, J = 6.6 Hz, 1H) : α-Amino proton
HRMS (ESI+): m/z calcd for C₁₈H₂₇N₃O [M+H]⁺ 301.2152, found 301.2149.
Scale-Up Considerations
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-cyclopropyl-propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Neuropharmacology
(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-cyclopropyl-propionamide has been investigated for its neuropharmacological properties. Compounds with similar structures have shown promise as:
- Cognitive Enhancers : Preliminary studies suggest that this compound may enhance cognitive functions by modulating neurotransmitter systems.
- Antidepressants : Its interaction with serotonin receptors could indicate potential antidepressant effects.
Case studies have highlighted the importance of the compound’s structural features in influencing its activity on various neurotransmitter receptors.
Synthetic Organic Chemistry
The synthesis of (S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-cyclopropyl-propionamide typically involves multi-step organic reactions. The presence of functional groups such as the amino and acetamide moieties allows for diverse synthetic pathways, enabling the generation of analogs with enhanced properties.
Synthetic Pathway Overview :
| Step | Reaction Type | Reagents |
|---|---|---|
| 1 | N-Alkylation | Benzyl bromide |
| 2 | Cyclization | Cyclopropanecarboxylic acid |
| 3 | Acetylation | Acetic anhydride |
These steps can be modified based on specific reagents and conditions used.
Drug Development
The compound's potential as a therapeutic agent is under investigation, particularly in the context of designing new medications targeting neurological disorders. Interaction studies are crucial for understanding how (S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-cyclopropyl-propionamide interacts with biological targets, which is essential for predicting therapeutic efficacy and safety profiles.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-cyclopropyl-propionamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, inducing conformational changes that modulate their activity. For example, it could act as an agonist or antagonist at a receptor site, influencing signal transduction pathways .
Comparación Con Compuestos Similares
Pyrrolidine vs. Piperidine Derivatives
- Core Ring Size: (S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-cyclopropyl-propionamide contains a 5-membered pyrrolidine ring, which imposes greater ring strain and a smaller cavity compared to 6-membered piperidine analogs. This may enhance rigidity and influence binding kinetics in biological targets .
Substituent Position on the Ring
- 3-ylmethyl vs. 2-ylmethyl Substitution: The compound in focus features a pyrrolidin-3-ylmethyl group, positioning the benzyl substituent and cyclopropylamine on adjacent carbons. In contrast, analogs like (S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-isopropyl-propionamide place substituents on the 2-position, altering spatial orientation and steric interactions .
Substituent Effects: Cyclopropyl vs. Isopropyl
- Cyclopropyl Group :
- Isopropyl Group: Analogs such as (S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-isopropyl-propionamide replace cyclopropyl with isopropyl, increasing hydrophobicity and steric bulk. This substitution might improve membrane permeability but could reduce target specificity .
Table: Comparative Structural and Functional Features
Actividad Biológica
(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-cyclopropyl-propionamide is a synthetic compound that has garnered attention for its potential biological activities. This document provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structural features:
- Molecular Formula: C18H27N3O
- Molecular Weight: 301.43 g/mol
- CAS Number: 1354028-31-1
The compound consists of a pyrrolidine ring, a benzyl group, and a cyclopropyl moiety, contributing to its unique chemical properties and biological activities.
The biological activity of (S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-cyclopropyl-propionamide is primarily attributed to its interaction with various biological targets, including:
- Receptors: The compound may bind to specific receptors in the central nervous system (CNS), influencing neurotransmitter release and neuronal excitability.
- Enzymes: It may inhibit or activate certain enzymes involved in metabolic pathways, modulating physiological responses.
1. Anticonvulsant Activity
Recent studies have suggested that derivatives related to (S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-cyclopropyl-propionamide exhibit anticonvulsant properties. For instance, a related compound demonstrated efficacy in various seizure models, including:
| Test Model | Efficacy |
|---|---|
| Maximal Electroshock (MES) | Potent protection |
| Pentylenetetrazole (PTZ) | Significant reduction |
| Kindling Model | Effective in drug-resistant epilepsy |
These findings indicate that the compound may serve as a candidate for developing new anticonvulsant medications with favorable safety profiles .
2. Analgesic Properties
The compound has also been investigated for its potential analgesic effects. In animal models, it showed significant pain relief comparable to established analgesics. The mechanism appears to involve modulation of pain pathways through receptor interactions .
3. Anti-inflammatory Effects
Research indicates that (S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-cyclopropyl-propionamide may possess anti-inflammatory properties. In vitro studies demonstrated a reduction in pro-inflammatory cytokines when cells were treated with the compound, suggesting its potential use in inflammatory disorders .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally related to (S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-cyclopropyl-propionamide:
- Anticonvulsant Study : A study highlighted the broad-spectrum anticonvulsant activity of N-benzyl derivatives, showing effectiveness across multiple seizure models while maintaining low cytotoxicity .
- ADME-Tox Profile : Evaluation of the pharmacokinetics revealed promising absorption and metabolic stability characteristics, indicating that the compound is well-tolerated with minimal hepatotoxic effects .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the benzyl and cyclopropyl groups significantly influence biological activity, providing insights for further optimization .
Q & A
Q. What are the critical steps for synthesizing (S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-cyclopropyl-propionamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves coupling cyclopropane derivatives with benzyl-pyrrolidine intermediates. Key steps include:
- Amide bond formation : Use coupling agents like HATU or EDCI in anhydrous DMF under nitrogen .
- Chiral resolution : Employ chiral chromatography (e.g., Chiralpak IA column) to isolate the (S)-enantiomer .
- Optimization : Adjust solvent polarity (e.g., ethanol/piperidine mixtures) and temperature (0–5°C) to enhance yield and reduce racemization .
Q. How can researchers confirm the structural integrity and enantiomeric purity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : Compare H and C NMR shifts with computational predictions (e.g., PubChem data ).
- HPLC-MS : Validate molecular weight and retention time against standards .
- Melting point analysis : Monitor consistency (±1°C) to assess purity .
Q. What experimental designs are suitable for preliminary biological activity screening?
- Methodological Answer : Adopt a split-plot design with:
- Primary assays : Test receptor binding affinity (e.g., GPCR targets) using radioligand displacement assays .
- Dose-response curves : Use 4-parameter logistic models to calculate IC values .
- Controls : Include positive (reference inhibitors) and vehicle controls to normalize data .
Advanced Research Questions
Q. How can researchers resolve contradictions between in silico predictions and experimental binding data for this compound?
- Methodological Answer : Discrepancies may arise from solvation effects or conformational flexibility. Strategies include:
- Molecular dynamics simulations : Simulate ligand-receptor interactions over 100 ns to identify stable binding poses .
- Free energy perturbation (FEP) : Quantify binding energy differences between predicted and observed conformers .
- Experimental validation : Perform X-ray crystallography or cryo-EM to resolve structural ambiguities .
Q. What methodologies are recommended for studying metabolic stability and degradation pathways?
- Methodological Answer : Conduct in vitro assays :
- Hepatic microsomal incubation : Monitor parent compound depletion via LC-MS/MS to calculate half-life () .
- CYP450 inhibition screening : Use fluorogenic substrates to identify enzyme-specific interactions .
- Degradant identification : Apply HRMS and NMR to characterize oxidative or hydrolytic byproducts .
Q. How should enantiomeric purity be maintained during long-term stability studies?
- Methodological Answer : Implement accelerated stability testing :
- Conditions : Expose the compound to 40°C/75% RH for 6 months, with periodic chiral HPLC analysis .
- Protective formulations : Use lyophilization or inert atmosphere storage to prevent racemization .
Q. What statistical approaches are optimal for analyzing dose-dependent toxicity in animal models?
- Methodological Answer : Apply mixed-effects models :
- Endpoint selection : Measure ALT/AST levels and histopathological changes across dose groups .
- Covariance adjustment : Account for inter-animal variability using randomized block designs .
- Benchmark dose (BMD) modeling : Estimate toxicity thresholds with 95% confidence intervals .
Data Interpretation and Validation
Q. How can researchers address batch-to-batch variability in physicochemical properties?
- Methodological Answer : Perform multivariate analysis :
- Principal Component Analysis (PCA) : Correlate synthesis parameters (e.g., solvent purity, reaction time) with HPLC purity and melting point .
- Quality-by-Design (QbD) : Optimize critical process parameters (CPPs) via factorial design experiments .
Q. What strategies validate target engagement in complex biological systems?
- Methodological Answer : Use photoaffinity labeling :
- Probe design : Incorporate a photoreactive group (e.g., diazirine) and biotin tag for pull-down assays .
- LC-MS/MS proteomics : Identify captured proteins and quantify enrichment ratios .
Tables for Key Data
| Property | Method | Typical Value | Reference |
|---|---|---|---|
| Melting Point | Differential Scanning Calorimetry | 71–75°C | |
| Chiral Purity | Chiral HPLC (Chiralpak IA) | ≥98% ee | |
| Plasma Stability () | LC-MS/MS (Human Plasma) | 2.3 ± 0.5 h | |
| CYP3A4 Inhibition (IC) | Fluorogenic Assay | 12.4 μM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
